3,4-diethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Description
3,4-Diethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a benzothiazole-derived benzamide with the molecular formula C₁₉H₂₀N₂O₃S (molecular weight: 356.44 g/mol) . The compound features:
- A 6-methoxy-substituted benzothiazole ring linked via an amide bond.
- A 3,4-diethoxy-substituted benzamide moiety.
This structural architecture positions it within a broader class of benzothiazole-based compounds known for diverse biological and material science applications, including antimicrobial, anticancer, and nonlinear optical (NLO) properties .
Properties
IUPAC Name |
3,4-diethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-4-24-15-9-6-12(10-16(15)25-5-2)18(22)21-19-20-14-8-7-13(23-3)11-17(14)26-19/h6-11H,4-5H2,1-3H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDAZLVHVTVUBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Attachment of the Benzamide Group: The benzamide group is introduced by reacting the benzothiazole derivative with 3,4-diethoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-diethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the benzamide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzene ring or the benzothiazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives or substituted benzothiazoles.
Scientific Research Applications
3,4-diethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs, particularly those targeting neurological disorders and cancer.
Materials Science: The compound’s unique structural features make it a candidate for the development of organic semiconductors and light-emitting materials.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with the active site of enzymes, inhibiting their activity. Additionally, the compound may modulate signaling pathways by binding to receptors and altering their conformation and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of benzothiazole derivatives are heavily influenced by substituents on both the benzothiazole and benzamide moieties. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Benzothiazole Derivatives
Key Observations:
- Electronic Effects : Electron-donating groups (e.g., methoxy, ethoxy) on the benzamide ring may stabilize resonance interactions with biological targets like DNA gyrase, a critical enzyme in bacterial replication .
- Biological Activity : BTC-j, a 6-methoxy benzothiazole with a pyridyl substituent, exhibits potent antimicrobial activity (MIC as low as 3.125 µg/ml against E. coli), suggesting that the 6-methoxy group on benzothiazole is critical for activity . The target compound’s ethoxy groups may further modulate potency.
Antimicrobial Activity
Benzothiazoles with 6-methoxy or 6-nitro substituents (e.g., BTC-j and BTC-r) demonstrate broad-spectrum antimicrobial activity. For example:
- BTC-j : MIC values of 3.125 µg/ml (Gram-negative E. coli) and 6.25 µg/ml (Gram-positive B. subtilis) .
- BTC-r : Enhanced activity against resistant strains due to nitro group electron-withdrawing effects .
The target compound’s 3,4-diethoxy groups may improve lipid bilayer penetration, but experimental validation is required.
Biological Activity
3,4-Diethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article synthesizes available data on its biological activity, including mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : CHNOS
The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes and pathways involved in cancer progression. Notably, it has shown promise as an inhibitor of the epidermal growth factor receptor (EGFR) and HER-2 pathways, which are critical in the development and proliferation of certain cancers.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from relevant studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.12 | EGFR inhibition |
| A549 (Lung Cancer) | 4.87 | HER-2 pathway interference |
| SK-BR-3 (Breast Cancer) | 3.45 | Dual-target inhibition |
| MCF-10A (Healthy) | >20 | Selectivity for cancer cells |
These results indicate a potent anti-proliferative effect on cancer cells while sparing normal cells.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of the methoxy group at the benzothiazole position is crucial for enhancing biological activity. Modifications to the ethoxy groups also influence potency and selectivity against different cancer types.
Case Studies
- Case Study on Breast Cancer : A study involving SK-BR-3 cells highlighted that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
- Case Study on Lung Cancer : In A549 cells, the compound demonstrated a dose-dependent inhibition of cell growth, correlating with decreased expression levels of EGFR and HER-2 proteins.
Q & A
Q. What are the established synthetic routes for 3,4-diethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting from benzothiazole precursors. A common approach includes:
- Step 1: Formation of the benzothiazole core via condensation of 2-aminothiophenol derivatives with carbonyl compounds under acidic conditions .
- Step 2: Introduction of the 6-methoxy group via alkylation or nucleophilic substitution, using reagents like methyl iodide or sodium methoxide .
- Step 3: Coupling the benzamide moiety using coupling agents (e.g., HATU or DCC) and bases (e.g., triethylamine) in anhydrous solvents (e.g., DMF) .
Optimization Tips: - Control reaction temperatures (e.g., 0–5°C for coupling steps to minimize side reactions) .
- Use chromatographic purification (silica gel or HPLC) to achieve >95% purity .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- X-ray Crystallography: Resolves atomic-level structure, particularly for crystallizable intermediates or final products .
- NMR Spectroscopy: H and C NMR verify substitution patterns (e.g., diethoxy groups at 3,4-positions and methoxy at benzothiazole C6) .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H] at m/z 429.13) .
- HPLC: Monitors purity (>98% by reverse-phase C18 column) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Antimicrobial Screening: Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to analogs like N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide (MIC: 3.125–12.5 µg/mL) .
- Enzyme Inhibition: Test COX-1/COX-2 inhibition via fluorometric assays, referencing IC values of structurally similar benzothiazoles (e.g., 19.9–75.3 µM for COX-2) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve its biological efficacy?
- Key Modifications:
- Benzamide Substituents: Compare diethoxy (3,4-positions) vs. dimethoxy analogs to assess electron-donating effects on enzyme binding .
- Benzothiazole Modifications: Introduce halogens (e.g., Br at C6) to enhance lipophilicity and target affinity .
- Methodology:
- Synthesize analogs with systematic substituent variations.
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like DNA gyrase (PDB: 3G75) .
Q. How can contradictory data in enzyme inhibition assays be resolved?
- Case Example: Discrepancies in COX-2 inhibition (e.g., high IC in one study vs. low in another) may arise from assay conditions.
- Resolution Strategies:
- Standardize assay protocols (e.g., consistent enzyme concentrations and substrate levels) .
- Validate results with orthogonal methods (e.g., Western blot for COX-2 protein levels) .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Salt Formation: Prepare hydrochloride salts to enhance aqueous solubility (e.g., 4-isopropoxybenzamide HCl analogs) .
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated methoxy) for controlled release .
- Nanoparticle Encapsulation: Use PLGA nanoparticles to improve oral bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
